2-(3-(Difluoromethyl)phenyl)acetic acid
Overview
Description
“2-(3-(Difluoromethyl)phenyl)acetic acid” is a chemical compound with the CAS Number: 1000547-15-8 . It has a molecular weight of 186.16 and is typically stored at room temperature . It is a powder in physical form .
Synthesis Analysis
While specific synthesis methods for “2-(3-(Difluoromethyl)phenyl)acetic acid” were not found, there are general advances made in difluoromethylation processes based on X–CF2H bond formation . These processes have benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F2O2/c10-9(11)7-3-1-2-6(4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13) . The InChI key is KDYGLVQGRMDQBI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It is typically stored at room temperature .Scientific Research Applications
Crystallographic Insights
A study involving a similar compound, 3,4-Diphenylpyrrole-2,5-dicarboxylic acid (which crystallizes as the acetic acid disolvate), highlighted its extensive hydrogen bonding involving carboxylic acid functional groups and acetic acid moieties. This suggests potential applications in studying molecular interactions and crystallography (Prayzner, Ojadi, Golen, & Williard, 1996).
Synthesis and Reactivity
Research on substituted acetic acids or acetyl chlorides, similar to 2-(3-(Difluoromethyl)phenyl)acetic acid, has been conducted to yield various salts. These studies can inform on the reactivity and synthesis pathways of related compounds (Davies, Marcoux, Wu, Palucki, Corley, Robbins, Tsou, Ball, Dormer, Larsen, & Reider, 2000).
Analytical Chemistry
The determination of phenyl acetic acid in human blood using gas chromatography-mass spectrometry illustrates an application in analytical chemistry. Similar methods could be adapted for analyzing 2-(3-(Difluoromethyl)phenyl)acetic acid in biological samples (Mangani, Canestrari, Berloni, Maione, Pagliarani, & Mangani, 2004).
Anticancer and Antibacterial Studies
A study of diclofenac or 2-[(2′,6′-dichlorophenyl)amino]phenyl}acetic acid (dcf) in alkali metal complexes found anticancer and antibacterial activities, suggesting potential biomedical applications for related compounds like 2-(3-(Difluoromethyl)phenyl)acetic acid (Shah, Shah, Khan, Ahmed, Sohani, Hussain, Csuk, Anwar, & Al-Harrasi, 2019).
Electrocatalysis
In a study involving cyclic voltammetry for determining phenyl acetic acid, modified electrodes showed promise for electrocatalytic applications, which could be relevant for 2-(3-(Difluoromethyl)phenyl)acetic acid as well (Xie, Pei, Pei, & Cai, 2014).
Organic Synthesis
The ortho-coupling of electron-deficient arenes and phenyl acetic acids in a palladium-catalyzed C-H activation/C-C coupling reaction indicates possible synthetic applications for 2-(3-(Difluoromethyl)phenyl)acetic acid and its derivatives (Wang, Mei, & Yu, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-(difluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-9(11)7-3-1-2-6(4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYGLVQGRMDQBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Difluoromethyl)phenyl)acetic acid | |
CAS RN |
1000547-15-8 | |
Record name | 2-[3-(difluoromethyl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.